2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole
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Overview
Description
- Chlorination of the imidazo[1,2-a]pyridine core is achieved using reagents like thionyl chloride or phosphorus oxychloride.
Thiomethylation
- The chlorinated imidazo[1,2-a]pyridine is then reacted with a thiomethylating agent such as methylthiol in the presence of a base like sodium hydride.
Formation of the Benzo[d]oxazole Ring
- The final step involves the cyclization of the thiomethylated intermediate with an appropriate ortho-substituted phenol under dehydrating conditions, often using reagents like polyphosphoric acid or phosphorus pentoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
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Formation of the Imidazo[1,2-a]pyridine Core
- Starting with 2-chloropyridine, the imidazo[1,2-a]pyridine core is synthesized through a cyclization reaction with an appropriate amine under acidic conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction
- Reduction reactions can target the nitro groups or other reducible functionalities within the molecule. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution
- Nucleophilic substitution reactions can occur at the chloro group, allowing for the introduction of various substituents. Reagents such as sodium alkoxides or amines are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium alkoxides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole has been explored for various scientific research applications:
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Chemistry
- Used as a building block in the synthesis of more complex molecules due to its versatile reactivity.
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Biology
- Investigated for its antimicrobial properties, showing activity against a range of bacterial and fungal pathogens.
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Medicine
- Potential anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
- Anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs.
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Industry
- Potential applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole varies depending on its application:
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Antimicrobial Activity
- It likely disrupts bacterial cell wall synthesis or interferes with essential enzymes, leading to cell death.
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Anticancer Activity
- May induce apoptosis in cancer cells through the activation of specific signaling pathways or inhibition of key enzymes involved in cell proliferation.
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Anti-inflammatory Activity
- Likely inhibits the production of pro-inflammatory cytokines or blocks the activity of enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
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Imidazo[1,2-a]pyridine Derivatives
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Benzo[d]oxazole Derivatives
Uniqueness
2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its dual heterocyclic nature allows for diverse chemical modifications, enhancing its potential as a versatile scaffold in drug discovery.
Properties
IUPAC Name |
2-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-10-5-6-14-17-11(8-19(14)7-10)9-21-15-18-12-3-1-2-4-13(12)20-15/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKUXQKEAADGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CN4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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